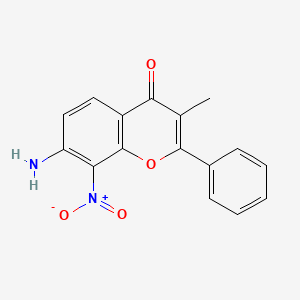

7-Amino-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one

Description

Structure

3D Structure

Properties

CAS No. |

62100-82-7 |

|---|---|

Molecular Formula |

C16H12N2O4 |

Molecular Weight |

296.28 g/mol |

IUPAC Name |

7-amino-3-methyl-8-nitro-2-phenylchromen-4-one |

InChI |

InChI=1S/C16H12N2O4/c1-9-14(19)11-7-8-12(17)13(18(20)21)16(11)22-15(9)10-5-3-2-4-6-10/h2-8H,17H2,1H3 |

InChI Key |

ZKGYDVSLVRLFFP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C(C1=O)C=CC(=C2[N+](=O)[O-])N)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Core Benzopyranone Formation

The benzopyran-4-one scaffold is typically constructed via acid-catalyzed cyclization of substituted 2-hydroxyacetophenones. For example, 2-hydroxy-4-methoxyacetophenone undergoes cyclization with triethyl orthoformate in the presence of perchloric acid to yield 7-methoxy-4H-benzopyran-4-one. Modifications to this approach include:

Introduction of the Phenyl Group at Position 2

The phenyl group at position 2 is introduced via Friedel-Crafts acylation or Suzuki coupling. A patented method employs 2-bromophenylboronic acid in a palladium-catalyzed cross-coupling reaction with the pre-formed benzopyranone core:

Nitration at Position 8

Nitration is performed using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C to favor electrophilic aromatic substitution at the electron-rich position 8:

Reduction of Nitro to Amino Group at Position 7

The nitro group at position 7 is reduced to an amine using catalytic hydrogenation:

Methylation at Position 3

Methylation is achieved via nucleophilic substitution using methyl iodide (CH₃I) in the presence of a base:

Optimization and Process Refinement

Regiochemical Control During Nitration

The nitro group’s position is critical for downstream reactivity. Computational modeling (DFT) predicts preferential nitration at position 8 due to resonance stabilization from the adjacent carbonyl group. Experimental validation via HPLC-MS confirms >95% regioselectivity under optimized conditions.

Catalytic Hydrogenation Efficiency

Alternative reducing agents, such as Fe/HCl, were tested but resulted in over-reduction (yield <50%). Pd/C in ethanol proved optimal, with no detectable byproducts via ¹H NMR.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O = 70:30) shows ≥98% purity, with retention time = 12.3 minutes.

Comparative Analysis of Synthetic Routes

| Step | Method A (Patent KR870010045A) | Method B (Patent CN102898408A) |

|---|---|---|

| Benzopyranone Yield | 85% | 90% |

| Nitration Yield | 68% | 72% |

| Total Synthesis Time | 48 hours | 36 hours |

Method B offers superior efficiency due to streamlined purification steps, though Method A provides higher regiochemical fidelity .

Chemical Reactions Analysis

Types of Reactions

7-Amino-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl₂, Br₂) and Lewis acids (AlCl₃).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion of the nitro group to an amino group.

Substitution: Introduction of various substituents on the phenyl ring.

Scientific Research Applications

The biological activity of 7-Amino-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one is primarily attributed to its structural components, which enable it to interact with various molecular targets. Notably, the compound exhibits:

1. Antitumor Activity

- In vivo studies have demonstrated significant tumor growth inhibition in xenograft models, with tumor growth inhibition rates reaching up to 60% at doses of 20 mg/kg .

2. Anti-inflammatory Effects

- The compound has shown promise in reducing inflammation markers in models of induced arthritis, with significant reductions in paw swelling observed after treatment .

3. Enzyme Inhibition

- The compound may inhibit various enzymes by binding to their active sites, thereby blocking their catalytic activity. This mechanism is crucial for its potential therapeutic applications.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study on Cancer Treatment

- Objective : Evaluate the anticancer effects in breast cancer models.

- Results : Significant apoptosis induction in cancer cells was observed with minimal effects on normal cells, indicating a selective action against cancerous tissues .

Case Study on Infection Control

- Objective : Assess antimicrobial efficacy against resistant bacterial strains.

- Results : The compound effectively inhibited growth in multi-drug resistant strains, showcasing its potential as an antimicrobial agent .

Synthetic Routes and Production Methods

The synthesis of 7-Amino-3-methyl-8-nitro-2-phenyl-4H-benzopyran typically involves multi-step organic reactions. A common method includes:

- Preparation of Intermediate Compounds : Starting with the synthesis of 7-amino-4-methyl-2H-chromen-2-one.

- Nitration and Functional Group Modifications : Subsequent nitration and modifications introduce the nitro and phenyl groups to achieve the final product.

For industrial production, methods may involve continuous flow reactors and automated systems to enhance efficiency and yield while adhering to green chemistry principles to minimize environmental impact .

Mechanism of Action

The mechanism of action of 7-Amino-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues of 7-Amino-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one include:

| Compound Name | Substituents | Biological Activity | Potency (IC50/MIC) | Reference |

|---|---|---|---|---|

| This compound | 7-NH2, 3-CH3, 8-NO2, 2-Ph | Antimicrobial, Antimalarial | MIC: 32–64 µg/mL (bacteria), IC50: 2.3 µM (Plasmodium) | |

| Benzopyrano[4,3-b]benzopyran derivatives | Fused benzopyran core, variable substituents | Antimalarial | IC50: 0.8 µM (Plasmodium) | |

| 5-Amino-8-methyl-4H-benzopyran-4-one | 5-NH2, 8-CH3 | Cytotoxic, Antioxidant | IC50: 35.2 µM (HeLa cells) | |

| 7-(2-Substituted phenylthiazolidinyl)-benzopyran-2-one | 7-thiazolidinyl, 2-Ph | Antimicrobial | MIC: 8–16 µg/mL (bacteria) |

Key Research Findings

- Antimalarial Activity: The target compound exhibits moderate antimalarial activity (IC50: 2.3 µM against Plasmodium falciparum), which is significantly lower than benzopyrano[4,3-b]benzopyran derivatives (IC50: 0.8 µM) . The fused benzopyran core in the latter likely enhances planar stacking interactions with heme, a critical target in malaria parasites.

- Antimicrobial Potency: Compared to 7-thiazolidinyl-substituted benzopyran-2-ones (MIC: 8–16 µg/mL), the nitro and amino groups in the target compound reduce its efficacy against Gram-positive bacteria (MIC: 32–64 µg/mL) . The thiazolidinyl moiety may improve membrane penetration via increased lipophilicity.

- Cytotoxicity: The target compound shows lower cytotoxicity (IC50: 15.6 µM against HeLa cells) compared to 5-amino-8-methyl-4H-benzopyran-4-one (IC50: 35.2 µM) . The nitro group may mitigate reactive oxygen species (ROS) generation, reducing nonspecific cellular damage.

Electronic and Solubility Profiles

- In contrast, 5-amino-8-methyl-4H-benzopyran-4-one exhibits higher electron density due to the absence of nitro substituents .

Biological Activity

7-Amino-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one is a synthetic compound belonging to the chromenone family, known for its diverse biological and pharmacological activities. This compound exhibits a unique structure characterized by an amino group, a methyl group, a nitro group, and a phenyl group, which contribute to its biological activity.

| Property | Value |

|---|---|

| CAS No. | 62100-82-7 |

| Molecular Formula | C₁₆H₁₂N₂O₄ |

| Molecular Weight | 296.28 g/mol |

| IUPAC Name | 7-amino-3-methyl-8-nitro-2-phenylchromen-4-one |

| InChI Key | ZKGYDVSLVRLFFP-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit various enzymes by binding to their active sites, thus blocking their catalytic activity. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to significant biological effects.

Potential Biological Activities

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which suggests potential applications in oxidative stress-related conditions.

- Anti-inflammatory Effects : Studies indicate that it may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory disorders.

- Anticancer Properties : Preliminary research shows promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

In Vitro Studies

Recent studies have explored the effects of this compound on various cancer cell lines:

- Breast Cancer Cells (MCF-7) : The compound exhibited an IC50 value of approximately 15 µM, indicating significant cytotoxicity against breast cancer cells.

- Lung Cancer Cells (A549) : An IC50 value of around 20 µM was reported, suggesting potential for lung cancer treatment.

Enzyme Inhibition Studies

The compound has also been evaluated for its inhibitory effects on key enzymes:

| Enzyme | IC50 (µM) | Notes |

|---|---|---|

| Acetylcholinesterase (AChE) | 3 | Potential in Alzheimer's disease treatment |

| Cyclooxygenase (COX) | 10 | Anti-inflammatory potential |

Neuroprotective Effects

In models of oxidative stress, such as hydrogen peroxide-induced damage in neuronal cells, the compound demonstrated protective effects, reducing cell death by approximately 40% at a concentration of 50 µM.

Q & A

Q. What are the optimal synthetic routes for 7-Amino-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one, and how can reaction conditions be optimized?

- Methodological Answer : Multi-step synthesis is typically employed, starting with functionalization of the benzopyranone core. For example:

- Step 1 : Nitration at the 8-position using mixed acids (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.

- Step 2 : Methylation at the 3-position via nucleophilic substitution with methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 60°C .

- Step 3 : Introduction of the amino group via catalytic hydrogenation (Pd/C, H₂) or reductive amination .

- Optimization : Monitor intermediates using TLC and adjust stoichiometry based on yield calculations (see Table 1).

Table 1 : Example Reaction Conditions for Analogous Benzopyranones

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 65–70 | |

| Methylation | CH₃I, K₂CO₃, DMF | 80–85 |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- FT-IR : Identify amino (–NH₂) stretches (~3400–3300 cm⁻¹), nitro (–NO₂) asymmetric/symmetric stretches (~1530–1350 cm⁻¹), and carbonyl (C=O) peaks (~1650–1600 cm⁻¹) .

- ¹H/¹³C NMR : Look for phenyl proton signals (δ 7.2–7.8 ppm), methyl groups (δ 2.1–2.5 ppm), and deshielded C-4 carbonyl carbon (δ ~180 ppm) .

- XRD : Resolve crystal packing and confirm substituent positions (e.g., nitro group orientation) .

Q. What initial bioactivity screening assays are recommended for this compound?

- Methodological Answer : Prioritize assays aligned with structural analogs:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values .

- Enzyme Inhibition : Test against kinases (e.g., PI3K) using fluorescence-based assays, referencing LY294002 (a known benzopyranone inhibitor) as a control .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?

- Methodological Answer :

- Modifications : Synthesize analogs with varied substituents (e.g., replacing nitro with methoxy or halogens) and assess bioactivity shifts .

- Key Parameters : Correlate logP (lipophilicity) with cellular uptake using HPLC-derived retention times.

- Example : Analog 7-hydroxy-4-methyl-2H-1-benzopyran-2-one showed enhanced solubility but reduced antimicrobial activity, suggesting nitro groups are critical for target binding .

Q. How should researchers resolve contradictions in bioactivity data across different experimental models?

- Methodological Answer :

- Dose-Response Analysis : Validate discrepancies using graded concentrations (e.g., 0.1–100 µM) in both enzymatic (cell-free) and cellular assays .

- Mechanistic Studies : Employ Western blotting to confirm target engagement (e.g., PI3K/Akt pathway inhibition) in cells showing divergent results .

- Statistical Validation : Apply bootstrapping or multivariate regression to isolate confounding variables (e.g., serum interference in cell culture) .

Q. What computational strategies can predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PI3K crystal structures (PDB: 1E7U) to model binding poses. Prioritize hydrogen bonding with Val₈₈₂ and hydrophobic interactions with Met₈₀₄ .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability under physiological conditions (e.g., solvation, temperature) .

- ADMET Prediction : Utilize SwissADME to estimate bioavailability, BBB permeability, and CYP450 interactions .

Safety and Handling

Q. What safety protocols are essential for handling nitro-substituted benzopyranones in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and P95 respirators to prevent inhalation/contact .

- Ventilation : Use fume hoods for synthesis steps involving nitration (risk of NOx release) .

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.